molecular formula C11H7N B1358350 7-Ethynylquinoline CAS No. 103987-80-0

7-Ethynylquinoline

Cat. No. B1358350
M. Wt: 153.18 g/mol
InChI Key: TYEQAXHHXXPDJP-UHFFFAOYSA-N
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Description

7-Ethynylquinoline is a chemical compound with the CAS Number: 103987-80-0 . It has a molecular weight of 153.18 and its IUPAC name is 7-ethynylquinoline .


Molecular Structure Analysis

The molecular formula of 7-Ethynylquinoline is C11H7N . The InChI Code is 1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H .

Scientific Research Applications

Antidepressant-like Action Research

7-Ethynylquinoline derivatives have been studied for their antidepressant-like actions. For example, 7-O-ethylfangchinoline (YH-200), a bisbenzylisoquinoline derivative, was investigated for its antidepressant-like action and mechanisms in mice. YH-200 was found to significantly decrease immobility time in behavioral tests, suggesting antidepressant-like effects. The study indicated that YH-200's action involves multiple targets, including adrenoceptors, dopamine receptors, and AMPA receptors (Sheng et al., 2015).

Anticancer Activity

Research into 2-arylquinazolinones, which include quinoline derivatives, has shown potential in cancer treatment. Compounds with a trans-stilbene scaffold exhibited significant activity against human breast cancer cell lines. One such compound, with a sec-butyl derivative, demonstrated potent cytotoxic activity, indicating the potential of these derivatives in cancer therapy (Mahdavi et al., 2015).

Antibacterial Agents

Quinolone derivatives, including those with a 7-ethyl substituent, have been explored for their antibacterial properties. A study focusing on quinolones containing a new 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain demonstrated enhanced antibacterial activity. These compounds were tested against various Gram-negative and Gram-positive organisms, suggesting their potential as effective antibacterial agents (Domagala et al., 1993).

Antioxidant Studies

Ethoxyquin, a quinoline derivative, has been used as an antioxidant in animal feed. Studies on ethoxyquin have focused on its safety and potential harmful effects. One study reviewed the characteristics of ethoxyquin and its impact on metabolism and oxidation, highlighting its role as an antioxidant in various applications (Blaszczyk et al., 2013).

Protein Kinase Inhibition

Isoquinoline derivatives, closely related to quinolines, have been investigated for their inhibitory effects on protein kinases. These inhibitors, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7), have been studied for their potential in treating various diseases, including cancer (Kawamoto & Hidaka, 1984).

Safety And Hazards

According to the safety data sheet, 7-Ethynylquinoline is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

7-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQAXHHXXPDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596601
Record name 7-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethynylquinoline

CAS RN

103987-80-0
Record name 7-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hausdorff, A Delpal, S Barelier, L Nicollet… - European Journal of …, 2023 - Elsevier
… of 52 [22,37] with commercially available phenylacetylene or prepared 3-ethynylquinoline [38,39] led to the formation of 7-ethynylphenyl-7-deaza-adenosine 53 and 7-ethynylquinoline-…
Number of citations: 2 www.sciencedirect.com
PC Chen, V Patil, W Guerrant, P Green… - Bioorganic & medicinal …, 2008 - Elsevier
Histone deacetylase (HDAC) inhibition is a recent, clinically validated therapeutic strategy for cancer treatment. Small molecule HDAC inhibitors identified so far fall in to three distinct …
Number of citations: 123 www.sciencedirect.com
JT Puche - 2004 - search.proquest.com
Solid-phase synthesis, pioneered by RB Merrifield, is the preferred route for synthesis of biologically important peptides and small proteins. This method has also been extended to …
Number of citations: 2 search.proquest.com

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